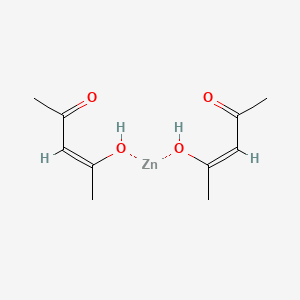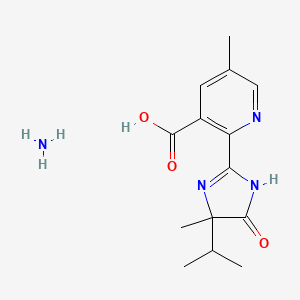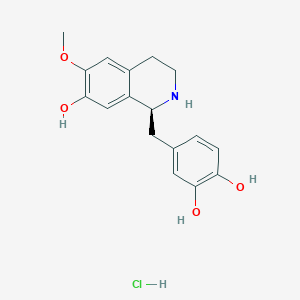
酢酸亜鉛(II) 水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc Acetylacetonate Hydrate is reduced with other complexes at an oil-water interface to synthesize PdPtZn and PdZn nanoparticle (NP) thin films which exhibits higher catalytic activity compared to Pd thin films. Also, it is used in the preparation of high-crystallinity (Zn,Fe)Fe2O4 films as a MOVCD precursor.
Zinc acetylacetonate hydrate (Zn(acac)2) is a hydrated metal organic complex that is hygroscopic in nature. It is majorly used as a precursor for the synthesis of zinc based nano and microparticles.
科学的研究の応用
ナノ粒子研究の前駆体
酢酸亜鉛(II) 水和物は、ナノ粒子研究の前駆体として使用されます {svg_1}. アセチルアセトネートアニオンは、各酸素原子を金属カチオンに結合させてキレート環を形成することによって錯体を形成します {svg_2}. この特性により、さまざまな形状のカーボンナノ構造の製造に役立ちます {svg_3}.
高分子科学
高分子科学の分野では、酢酸亜鉛(II) 水和物は重要な役割を果たします {svg_4}. 有機合成における新素材の開発や用途に用いられます {svg_5}.
有機合成における触媒
酢酸亜鉛(II) 水和物は、有機合成の触媒としても使用されます {svg_6}. これはいくつかの触媒反応で使用され、さまざまな重要な化学変換に対する費用対効果の高いアプローチに必要な選択性、反応性、および原子経済性を与える触媒の開発に貢献しています {svg_7}.
酸化亜鉛ナノロッドの合成
酢酸亜鉛(II) 水和物は、高度に秩序だった垂直に成長した酸化亜鉛ナノロッドを合成するために使用されます {svg_8}. これは、85 °Cで単純な水熱法によって達成されます {svg_9}.
磁性薄膜の調製
酢酸亜鉛(II) 水和物は、磁性(Zn、Fe)Fe2O4薄膜を調製するために使用されてきました {svg_10}. これらの薄膜は、データストレージや磁気センシングなど、さまざまな分野で潜在的な用途があります。
亜鉛系ナノおよびマイクロ粒子の合成
酢酸亜鉛(II) 水和物は、亜鉛系ナノおよびマイクロ粒子の合成のための前駆体として主に使用されます {svg_11}. これらの粒子は、電子工学、光学、医学などの分野で幅広い用途があります。
作用機序
Target of Action
Zinc acetylacetonate hydrate, also known as Zinc acetylacetonate xhydrate, is a metal-organic complex . Its primary targets are the biochemical processes where it acts as a precursor for the synthesis of zinc-based nano and microparticles .
Mode of Action
The compound interacts with its targets through coordination chemistry. The acetylacetonate ligand, often abbreviated as “acac”, is a β-diketone that exists in two rapidly inter-convertible tautomeric forms . Typically, both oxygen atoms of the ligand bind to the zinc ion to form a six-membered chelate ring . This interaction results in the formation of a trimer, Zn3(acac)6, in which each Zn ion is coordinated by five oxygen atoms in a distorted trigonal bipyramidal structure .
Biochemical Pathways
Zinc acetylacetonate hydrate affects various biochemical pathways, particularly those involved in nanoparticle research, polymer science, and catalysis . It plays a significant role in several catalytic reactions, contributing to the selectivity, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Zinc acetylacetonate hydrate’s action are primarily seen in its role as a precursor for the synthesis of zinc-based nano and microparticles . It has been used to prepare magnetic (Zn,Fe)Fe2O4 films and zinc oxide, and it also serves as a catalyst for organic synthesis .
Action Environment
The action, efficacy, and stability of Zinc acetylacetonate hydrate can be influenced by environmental factors. For instance, the compound is hygroscopic in nature , meaning it absorbs moisture from the environment, which could potentially affect its stability and reactivity. Furthermore, the compound’s solubility in water and organic solvents can also impact its action and efficacy in different environments.
生化学分析
Biochemical Properties
Zinc acetylacetonate xhydrate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating catalytic processes. For instance, it has been used to prepare magnetic (Zn,Fe)Fe2O4 films and zinc oxide, which are crucial in biochemical applications . The nature of these interactions often involves the coordination of zinc ions with oxygen atoms in a distorted trigonal bipyramidal structure .
Cellular Effects
Zinc acetylacetonate xhydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of zinc-based films and coatings, which are used in optoelectronic applications . The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic pathways, which can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, zinc acetylacetonate xhydrate exerts its effects through binding interactions with biomolecules. The zinc ions in the compound coordinate with oxygen atoms, forming a stable complex that can interact with various enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zinc acetylacetonate xhydrate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that zinc acetylacetonate xhydrate can maintain its catalytic activity over extended periods, making it a valuable tool in biochemical research . Its hygroscopic nature requires careful handling to prevent degradation .
Dosage Effects in Animal Models
The effects of zinc acetylacetonate xhydrate vary with different dosages in animal models. At lower doses, the compound can enhance catalytic processes and improve metabolic functions. At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . It is essential to determine the optimal dosage to balance efficacy and safety in biochemical applications.
Metabolic Pathways
Zinc acetylacetonate xhydrate is involved in several metabolic pathways, particularly those related to zinc metabolism. The compound interacts with enzymes and cofactors that regulate zinc homeostasis, influencing metabolic flux and metabolite levels . These interactions are crucial for maintaining cellular zinc levels and ensuring proper biochemical function.
Transport and Distribution
Within cells and tissues, zinc acetylacetonate xhydrate is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s localization and accumulation in target areas, ensuring its availability for biochemical reactions . The transport and distribution mechanisms are essential for the compound’s effectiveness in various applications.
Subcellular Localization
Zinc acetylacetonate xhydrate exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in catalysis and other biochemical processes, as it ensures the compound’s presence in the appropriate cellular context.
特性
| { "Design of the Synthesis Pathway": "Zinc acetylacetonate xhydrate can be synthesized by reacting zinc acetate and acetylacetone in the presence of water.", "Starting Materials": [ "Zinc acetate", "Acetylacetone", "Water" ], "Reaction": [ "Add zinc acetate and acetylacetone to a round-bottom flask in a 1:2 molar ratio.", "Add water to the flask in a 1:2 molar ratio to the zinc acetate.", "Heat the mixture to 70-80°C and stir for 2-3 hours.", "Cool the mixture to room temperature and filter the resulting precipitate.", "Wash the precipitate with ethanol and dry in a vacuum oven at 60°C for 12 hours.", "The resulting compound is zinc acetylacetonate xhydrate." ] } | |
CAS番号 |
108503-47-5 |
分子式 |
C10H16O4Zn |
分子量 |
265.6 g/mol |
IUPAC名 |
(Z)-4-hydroxypent-3-en-2-one;zinc |
InChI |
InChI=1S/2C5H8O2.Zn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; |
InChIキー |
KNXAKZGJNLAYCJ-FDGPNNRMSA-N |
異性体SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Zn] |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Zn+2] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zn] |
物理的記述 |
White or yellow crystalline powder; [Acros Organics MSDS] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B1141387.png)
![Bicyclo[2.1.0]pentane-2-carboxylic acid, methyl ester, (1-alpha-,2-alpha-,4-alpha-)- (9CI)](/img/no-structure.png)


![Benzo[b]fluoranthene](/img/structure/B1141397.png)
![7-(Piperazin-1-yl)thieno[2,3-c]pyridine hydrochloride](/img/structure/B1141403.png)
![2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate](/img/structure/B1141404.png)

